2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid
CAS No.: 1019562-00-5
Cat. No.: VC3377425
Molecular Formula: C11H13NO4S
Molecular Weight: 255.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1019562-00-5 |
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Molecular Formula | C11H13NO4S |
Molecular Weight | 255.29 g/mol |
IUPAC Name | 2-butan-2-ylsulfanyl-5-nitrobenzoic acid |
Standard InChI | InChI=1S/C11H13NO4S/c1-3-7(2)17-10-5-4-8(12(15)16)6-9(10)11(13)14/h4-7H,3H2,1-2H3,(H,13,14) |
Standard InChI Key | GPRYRJVEHJCQGG-UHFFFAOYSA-N |
SMILES | CCC(C)SC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O |
Canonical SMILES | CCC(C)SC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O |
Introduction
Chemical Structure and Properties
Structural Features and Composition
2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid possesses a benzoic acid core with two key functional group modifications that define its chemical identity and behavior. The molecular structure incorporates:
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A carboxylic acid group (-COOH) attached to the benzene ring
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A nitro group (-NO2) at the 5-position of the benzene ring
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A butan-2-ylsulfanyl group (-S-CH(CH3)-CH2-CH3) at the 2-position
This arrangement creates a molecule with multiple centers for potential reactivity, including electrophilic, nucleophilic, and coordination sites. The chemical formula is C11H13NO4S, with a molecular weight of 255.29 g/mol .
Chemical Reactivity and Characteristics
Functional Group Reactivity
The multiple functional groups in 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid provide several potential reaction pathways:
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The carboxylic acid group can participate in typical carboxylic acid reactions:
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Esterification with alcohols
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Amidation with amines
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Reduction to alcohols
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Formation of acid chlorides
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The nitro group offers additional reactivity:
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The sulfanyl group introduces possibilities for:
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Oxidation reactions
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Nucleophilic displacement
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Metal coordination
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This multi-functional nature contributes to the compound's designation as a versatile scaffold for synthetic chemistry.
Comparison with Related Nitrobenzoic Acids
To provide context, examining other nitrobenzoic acids reveals important structural relationships and potential property patterns:
Basic nitrobenzoic acids are approximately ten times more acidic than benzoic acid due to the electron-withdrawing effects of the nitro group . The positioning of substituents significantly impacts reactivity and physical properties, with ortho substituents often exerting substantial influence through both electronic and steric effects.
Applications and Research Significance
Supplier | Quantity | Price (EUR) | Purity | Reference |
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Cymit Química | 50 mg | 462.00 € | Min. 95% | |
Cymit Química | 500 mg | 1,244.00 € | Min. 95% |
The estimated delivery time from Cymit Química to the United States is listed as Tuesday, June 3, 2025 . This pricing structure suggests that 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid is considered a specialty chemical, likely produced in limited quantities primarily for research applications.
Structural Relationships and Analogues
Structural Family and Classification
2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid belongs to several structural families:
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Nitrobenzoic acids - characterized by a nitro group on a benzoic acid framework
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Sulfanyl-substituted aromatic compounds - featuring a sulfur-containing substituent
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Ortho-substituted benzoic acids - with substitution adjacent to the carboxylic acid group
Comparative Analysis with Related Compounds
Understanding 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid in the context of related compounds can provide insights into its potential properties and applications:
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Comparison with basic nitrobenzoic acids: Standard nitrobenzoic acids like 2-nitrobenzoic acid show characteristic properties such as enhanced acidity and the ability to undergo reduction of the nitro group to form amines .
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Comparison with fluorinated analogues: 2-Fluoro-5-nitrobenzoic acid shares the same 5-nitro substitution pattern but has different applications, particularly in synthesizing fluorescent sensing molecules .
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Comparison with other sulfur-containing aromatic compounds: Compounds containing aromatic-sulfur bonds often exhibit interesting coordination chemistry and can participate in unique transformations involving the sulfur atom.
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